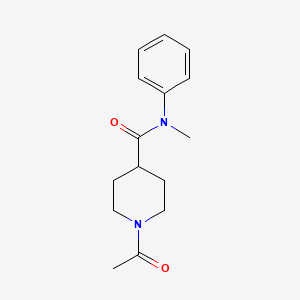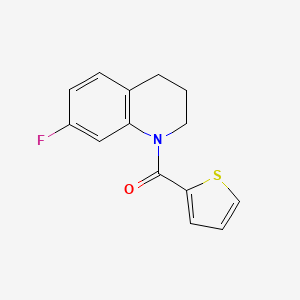
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone involves the inhibition of various enzymes and proteins that are involved in the regulation of biological processes. It acts as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of CK2. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone in lab experiments is its high potency and selectivity. It has been shown to be highly effective in inhibiting the activity of CK2 and HDACs, making it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone in scientific research. One of the main areas of focus is the development of novel drugs for the treatment of cancer and other diseases. Researchers are also exploring the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is ongoing research on the mechanism of action of this compound and its potential applications in other areas of biology.
Métodos De Síntesis
The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone involves the reaction of 2-aminobenzophenone with thiophen-2-carboxylic acid and 4-fluorobenzaldehyde. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone has various applications in scientific research. It is primarily used in the study of biological processes such as apoptosis, autophagy, and cell proliferation. It is also used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBFSAYMBQTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)


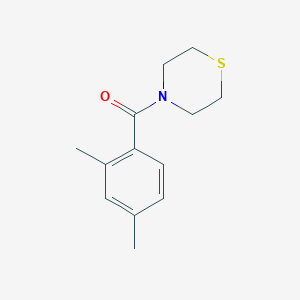
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
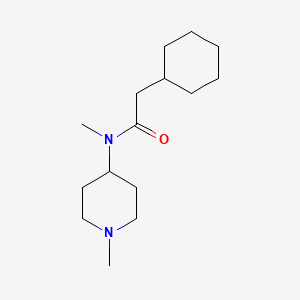

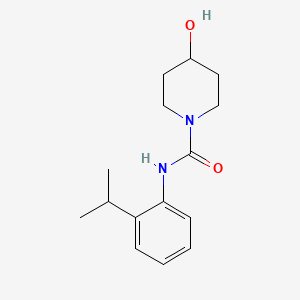
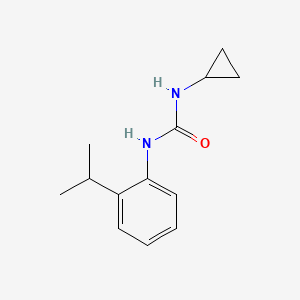
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)

